Cas no 2171837-01-5 (5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid)

5-Butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its structure features both ester and carboxylic acid functional groups, enabling versatile reactivity for further derivatization. The compound is particularly valued for its role as an intermediate in the synthesis of biologically active molecules, including potential therapeutic agents. Its thiazole core contributes to enhanced stability and selectivity in chemical transformations. The butyl side chain may influence lipophilicity, making it suitable for applications requiring specific solubility profiles. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and performance in synthetic workflows.
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid structure
2171837-01-5 structure
Product name:5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
CAS No:2171837-01-5
MF:C11H15NO4S
MW:257.30610203743
CID:6023182
PubChem ID:165745279

5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
    • 2171837-01-5
    • EN300-1458299
    • Inchi: 1S/C11H15NO4S/c1-3-5-6-7-8(10(13)14)12-9(17-7)11(15)16-4-2/h3-6H2,1-2H3,(H,13,14)
    • InChI Key: KRAGWDVPKNGKOL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=NC(C(=O)O)=C1CCCC

Computed Properties

  • Exact Mass: 257.07217913g/mol
  • Monoisotopic Mass: 257.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.1

5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1458299-0.5g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
0.5g
$699.0 2023-06-06
Enamine
EN300-1458299-50mg
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
50mg
$612.0 2023-09-29
Enamine
EN300-1458299-2500mg
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
2500mg
$1428.0 2023-09-29
Enamine
EN300-1458299-250mg
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
250mg
$670.0 2023-09-29
Enamine
EN300-1458299-0.1g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
0.1g
$640.0 2023-06-06
Enamine
EN300-1458299-1.0g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
1g
$728.0 2023-06-06
Enamine
EN300-1458299-5000mg
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
5000mg
$2110.0 2023-09-29
Enamine
EN300-1458299-0.25g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
0.25g
$670.0 2023-06-06
Enamine
EN300-1458299-5.0g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
5g
$2110.0 2023-06-06
Enamine
EN300-1458299-10.0g
5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
2171837-01-5
10g
$3131.0 2023-06-06

5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid Related Literature

Additional information on 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid

Introduction to 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid (CAS No. 2171837-01-5)

5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2171837-01-5, belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The presence of an ethoxycarbonyl group and a butyl substituent in its molecular structure contributes to its distinctive chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.

The molecular framework of 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid consists of a thiazole core, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core structure is highly versatile and is frequently utilized in the synthesis of biologically active molecules due to its ability to interact with various biological targets. The ethoxycarbonyl group at the 2-position and the butyl group at the 5-position further enhance its reactivity and potential applications.

In recent years, there has been growing interest in thiazole derivatives as pharmacological agents. These compounds have demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific configuration of 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid makes it particularly intriguing for researchers seeking to develop novel drugs targeting complex diseases.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The thiazole ring can be modified in numerous ways to optimize its pharmacokinetic and pharmacodynamic properties. For instance, studies have shown that substituents at specific positions on the thiazole ring can significantly alter the compound's bioavailability and target specificity. The ethoxycarbonyl group at the 2-position serves as a versatile handle for further functionalization, allowing chemists to explore diverse chemical modifications.

Recent advancements in computational chemistry have enabled more efficient screening of thiazole derivatives like 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid for their biological activity. Machine learning models can predict binding affinities and other key pharmacological parameters with high accuracy, expediting the drug discovery process. This computational approach has been particularly useful in identifying lead compounds that exhibit promising interactions with biological targets.

The synthesis of 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce this compound on a larger scale.

In vitro studies have begun to uncover the mechanistic insights into how 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid interacts with biological targets. Initial research suggests that this compound may exert its effects through multiple pathways, depending on the specific target molecule. For example, interactions with enzymes or receptors could lead to modulation of cellular signaling cascades that are relevant to disease progression.

The pharmaceutical industry is increasingly leveraging natural product-inspired scaffolds to develop new drugs. Thiazole derivatives derived from microbial or plant sources have shown great promise in preclinical studies. 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid, with its unique structural features, aligns well with this trend and could serve as a basis for novel therapeutic agents.

Regulatory considerations are also an important aspect when developing new pharmaceutical compounds like 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical use. Additionally, thorough toxicological assessments are necessary to evaluate potential side effects before human trials can commence.

The future prospects for 5-butyl-2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid are promising given its structural versatility and potential biological activity. Ongoing research aims to refine synthetic methodologies and explore new derivatives that may exhibit enhanced efficacy or reduced toxicity. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits.

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